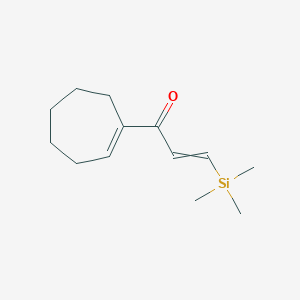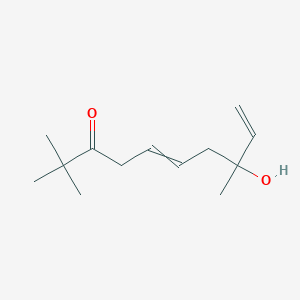
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one is an organic compound with the molecular formula C13H22O2 It is characterized by the presence of a hydroxyl group and a ketone group, along with two double bonds in its deca-5,9-dien structure
Méthodes De Préparation
The synthesis of 8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps to introduce the hydroxyl and ketone functionalities . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one can be compared with similar compounds like:
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-2-one: Differing by the position of the ketone group.
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-4-one: Differing by the position of the ketone group.
8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-6-one:
Propriétés
Numéro CAS |
83040-92-0 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
8-hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one |
InChI |
InChI=1S/C13H22O2/c1-6-13(5,15)10-8-7-9-11(14)12(2,3)4/h6-8,15H,1,9-10H2,2-5H3 |
Clé InChI |
YPYZNPYPMMYZSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC=CCC(C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
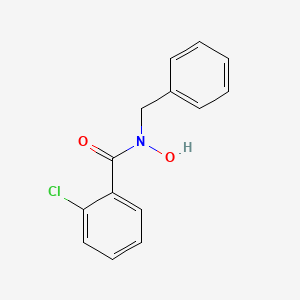
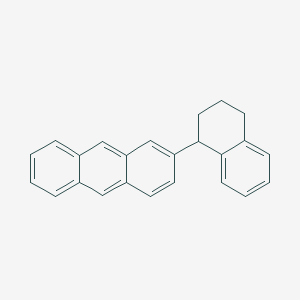
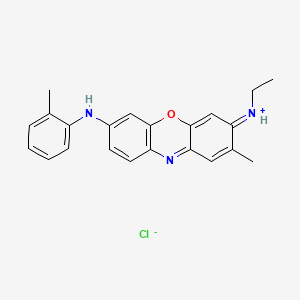
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
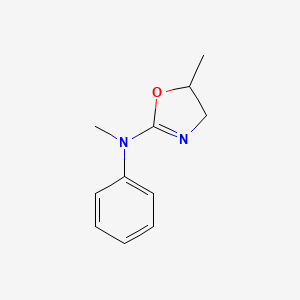
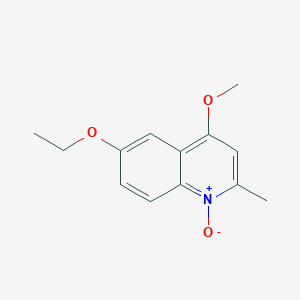
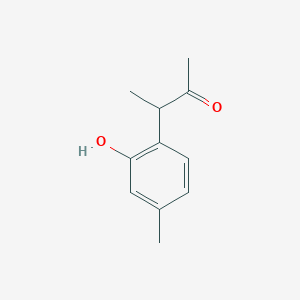
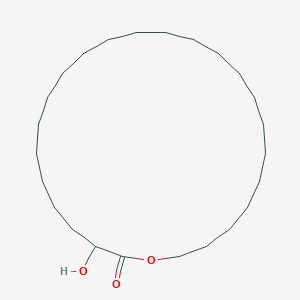

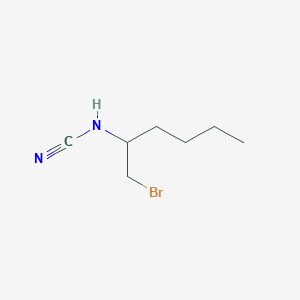
![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
